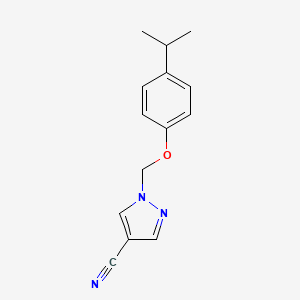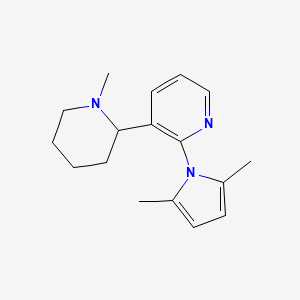
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridine ring, a pyrrole ring, and a piperidine ring, each contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of a 1,5-diamine.
Coupling of Rings: The final step involves coupling the pyrrole and piperidine rings to the pyridine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the piperidine ring.
3-(1-Methylpiperidin-2-yl)pyridine: Lacks the pyrrole ring.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine lies in its combination of three different heterocyclic rings, which can impart unique chemical and biological properties not found in simpler compounds.
属性
分子式 |
C17H23N3 |
|---|---|
分子量 |
269.4 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C17H23N3/c1-13-9-10-14(2)20(13)17-15(7-6-11-18-17)16-8-4-5-12-19(16)3/h6-7,9-11,16H,4-5,8,12H2,1-3H3 |
InChI 键 |
BKONVGXAINHJHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCCN3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


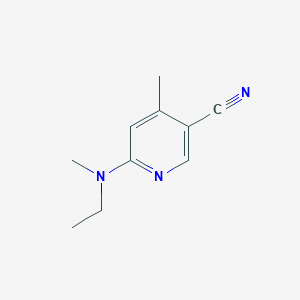
![7-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809212.png)
![Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11809214.png)

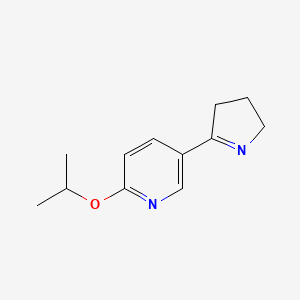

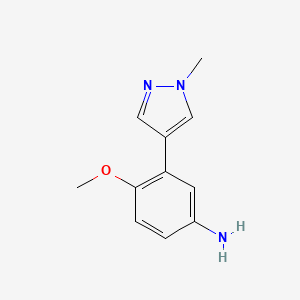

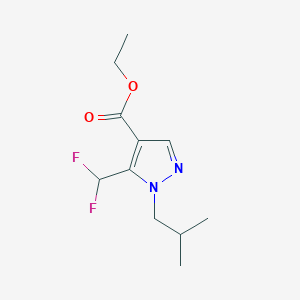


![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)

